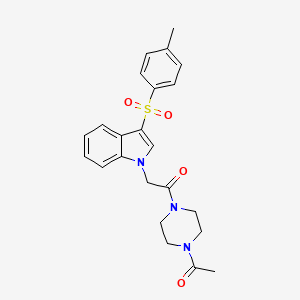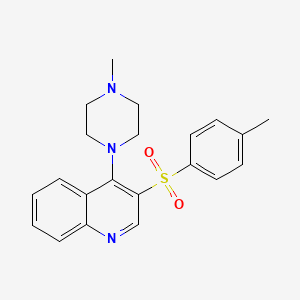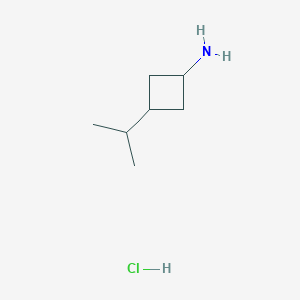
3-Propan-2-ylcyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Propan-2-ylcyclobutan-1-amine hydrochloride is a derivative of cyclobutanone, which is a core structure in various medicinal chemistry applications. The hydrochloride form indicates that it is a salt, likely enhancing its solubility in polar solvents, which can be beneficial for its reactivity and handling in a laboratory setting.
Synthesis Analysis
The synthesis of related cyclobutanone derivatives has been explored in several studies. A protected α-aminocyclobutanone was prepared as a synthon for creating lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases . Another study described the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines through a five-step sequence, starting from ketones and employing a modified Nef reaction, followed by condensation and desulfonation to achieve high enantiopurity without the need for chiral separation . Additionally, a scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide was reported, highlighting the importance of process safety and the selection of thermally stable compounds . These studies suggest that the synthesis of 3-Propan-2-ylcyclobutan-1-amine hydrochloride could potentially follow similar pathways, with an emphasis on safety and stability.
Molecular Structure Analysis
The molecular structure of cyclobutanone derivatives is characterized by the four-membered ring, which can impart unique chemical properties due to ring strain. The single crystal X-ray structure of a bicyclic urea derivative of aminocyclobutanone confirmed the expected molecular geometry . This structural information is crucial for understanding the reactivity and potential interactions of the compound in biological systems.
Chemical Reactions Analysis
The reactivity of cyclobutanone derivatives with amines has been studied, with one example being the reaction of α-chloro ketone with various primary amines to yield N-substituted propionamides . This indicates that 3-Propan-2-ylcyclobutan-1-amine hydrochloride could also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of amide-functionalized cyclobutanone compounds.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-Propan-2-ylcyclobutan-1-amine hydrochloride are not detailed in the provided papers, the general properties of cyclobutanone derivatives can be inferred. These compounds are likely to have moderate boiling and melting points due to the balance between the small ring size and the presence of substituents. The hydrochloride salt form would be expected to have improved solubility in water and other polar solvents compared to the free base . The stability of these compounds can be influenced by the choice of protecting groups, as demonstrated in the synthesis of oxadiazole derivatives .
Scientific Research Applications
Applications in Anticancer Research
- Platinum Anticancer Complexes : A study by Liu et al. (2013) explored mixed-NH3/amine platinum (II) complexes featuring dichloroacetate, showing marked cytotoxicity toward cancer cells by selectively inducing apoptosis while sparing normal cells (Liu et al., 2013).
Chemical Synthesis and Transformations
- Cyclobutadiene Intermediates in Cycloaddition Reactions : Eisch et al. (1991) discussed the formation of cyclobutadiene intermediates in reactions involving 1-alkynyl amines, highlighting the chemical versatility of such compounds (Eisch, Hallenbeck, & Lucarelli, 1991).
- Synthesis of Tertiary Amines : Gao et al. (2007) synthesized tertiary amines like 1,3-di-amino-propan-2-ol and investigated their inhibition effects on carbon steel corrosion, demonstrating the compound's protective qualities (Gao, Liang, & Wang, 2007).
- Methanoproline Analogues : Rammeloo et al. (2002) utilized a synthetic approach involving 3-(chloromethyl)cyclobutanone, useful in the creation of 2,4-methanoproline analogues (Rammeloo, Stevens, & De Kimpe, 2002).
Biomedical and Bioconjugation Studies
- Mechanism of Amide Formation in Bioconjugation : Nakajima and Ikada (1995) investigated the amide formation mechanism using carbodiimide in aqueous media, a process relevant in bioconjugation studies (Nakajima & Ikada, 1995).
Medicinal Chemistry and Pharmacology
- Synthesis of Benzimidazoles as Anticancer Agents : Rashid et al. (2012) synthesized benzimidazoles featuring oxadiazole nucleus, exhibiting significant anticancer activity (Rashid, Husain, & Mishra, 2012).
Advanced Organic Synthesis Techniques
- Diastereo- and Enantioselective Synthesis : Feng et al. (2020) described the synthesis of various types of polysubstituted aminocyclobutanes and aminocyclopropanes, demonstrating the compound's utility in complex organic syntheses (Feng, Hao, Liu, & Buchwald, 2020).
Safety And Hazards
properties
IUPAC Name |
3-propan-2-ylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5(2)6-3-7(8)4-6;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRMVGODMRBXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propan-2-ylcyclobutan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

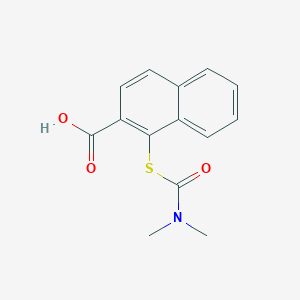
![5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B3018567.png)
![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)
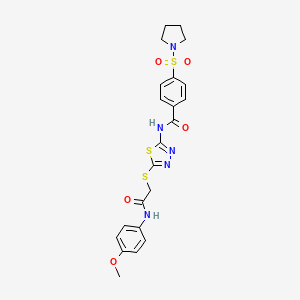
![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)
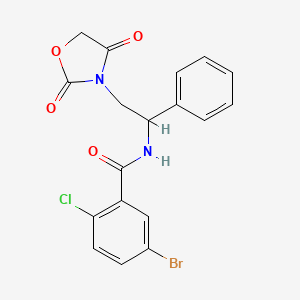
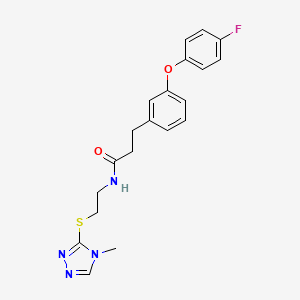
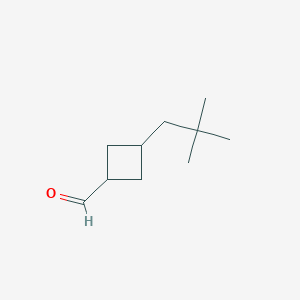
![2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B3018580.png)
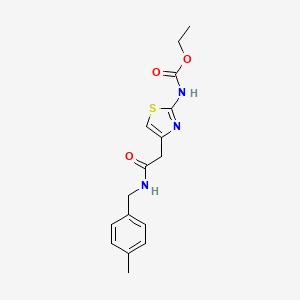
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)
